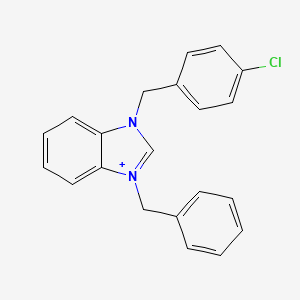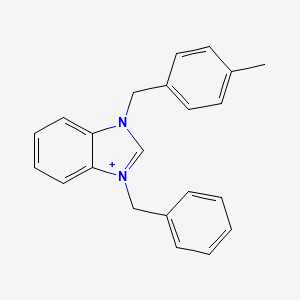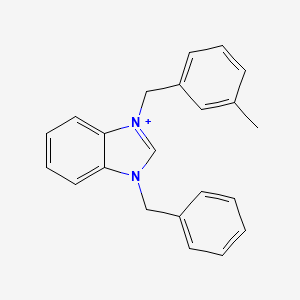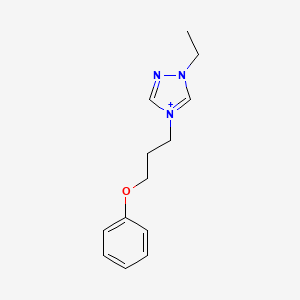
Acid Yellow 110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 110, also known by its chemical name C.I. 10335, is an organic synthetic dye. It is classified as an acid dye due to its bright yellow color and its ability to exhibit good dyeing properties under acidic conditions. This compound is primarily used in the dye and pigment industry, where it is commonly employed to dye textiles, paper, leather, rubber, plastics, and other materials. This compound is known for its excellent light resistance and washing resistance .
Méthodes De Préparation
The preparation of Acid Yellow 110 typically involves the use of aniline as a raw material. The synthesis process includes several steps such as nitration, reduction, and coupling reactions. The specific synthetic route can vary depending on the manufacturer and the desired properties of the final product .
One industrial method for preparing this compound involves the following steps:
Nitration: Aniline is nitrated to form nitroaniline.
Reduction: The nitroaniline is then reduced to form phenylenediamine.
Coupling: The phenylenediamine is coupled with a diazonium salt to form the final dye product.
Another method involves the reaction of tetrachlorophthalic anhydride with urea or ammonia to generate phthalimide, which is then reacted with para-phenylene diamine in the presence of a catalyst. The resulting compound is further reacted with a condensing agent or dehydrating agent to obtain the finished pigment .
Analyse Des Réactions Chimiques
Acid Yellow 110 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties and stability.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: Substitution reactions can modify the dye’s structure, potentially altering its dyeing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Acid Yellow 110 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, paper, leather, rubber, and plastics industries for dyeing purposes
Mécanisme D'action
The mechanism of action of Acid Yellow 110 involves its binding to the fibers of the material being dyed. This binding results in the desired coloration. The dye molecules interact with the material’s surface through various forces, including hydrogen bonding, van der Waals forces, and ionic interactions .
Comparaison Avec Des Composés Similaires
Acid Yellow 110 can be compared with other similar compounds such as Sunset Yellow (E110), which is also an azo dye. While both dyes are used for similar purposes, this compound is known for its superior light and washing resistance. Sunset Yellow, on the other hand, is more commonly used in the food industry due to its safety profile .
Similar compounds include:
Sunset Yellow (E110): Used in food, pharmaceuticals, and cosmetics.
Tartrazine (E102): Another azo dye used in food and pharmaceuticals.
Allura Red (E129): A red azo dye used in food and cosmetics
Propriétés
Numéro CAS |
12220-74-5 |
|---|---|
Formule moléculaire |
C2H2O8Zn3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







